molecular formula C23H21N3O B11084797 1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine

1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine

Cat. No.: B11084797
M. Wt: 355.4 g/mol
InChI Key: DFHUKSPSMJUVCH-UHFFFAOYSA-N
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Description

1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines

Preparation Methods

The synthesis of 1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a catalyst to yield the desired benzotriazepine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1H-1,3,4-benzotriazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

1-ethyl-5-(4-methoxyphenyl)-2-phenyl-1,3,4-benzotriazepine

InChI

InChI=1S/C23H21N3O/c1-3-26-21-12-8-7-11-20(21)22(17-13-15-19(27-2)16-14-17)24-25-23(26)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3

InChI Key

DFHUKSPSMJUVCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=NN=C1C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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